2-(4H-1,2,4-Triazol-4-YL)nicotinic acid
Overview
Description
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a heterocyclic compound that features both a triazole ring and a nicotinic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid typically involves the reaction of nicotinic acid derivatives with triazole precursors. One common method includes the reaction of nicotinic acid hydrazide with triazole-forming reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium bicarbonate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial in the compound’s antimicrobial and anticancer effects, as it disrupts essential enzymatic processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities but lacking the nicotinic acid moiety.
Isonicotinic acid: Similar to nicotinic acid but with a different position of the nitrogen atom in the pyridine ring.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with a benzoic acid moiety instead of nicotinic acid, used in coordination chemistry.
Uniqueness
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is unique due to the combination of the triazole ring and nicotinic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-9-7(6)12-4-10-11-5-12/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXRXHJEHBOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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